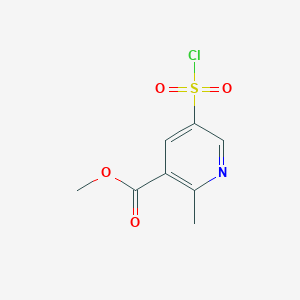

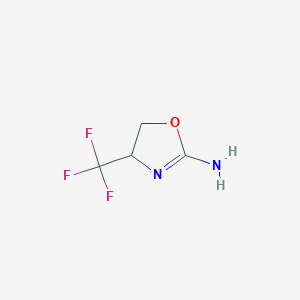

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride

Descripción general

Descripción

2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride (EDFMA-HCl) is a compound belonging to the class of fluoroalkyl amines. It is a colorless, volatile liquid that is soluble in water and organic solvents. EDFMA-HCl has many applications in the field of science, particularly in the areas of organic synthesis, drug discovery, and biochemistry.

Aplicaciones Científicas De Investigación

Catalyst-Free Domino Reactions

A catalyst-free domino reaction involving ethyl 4-hydroxyalkyl-2-ynoate and a compound structurally similar to "(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride" was developed to synthesize furan derivatives. These compounds exhibited significant bioactivity against Myzus persicae, highlighting their potential in agricultural applications (Zhao et al., 2020).

Reactions with Tetrafluorochromones

Research involving the reaction of 2-Ethoxycarbonyl-5,6,7,8-tetrafluorochromone with methylamine has shown diverse outcomes based on the solvent nature and amine amount, leading to novel compounds with potential in material science and drug development (Shcherbakov et al., 2005).

Selective Methylation with Supercritical Methanol

The selective N-methylation of bifunctionalized amines using supercritical methanol over various catalysts was explored, indicating the utility of this approach in synthesizing N-methylated amino alcohols and diamines, which are important in pharmaceutical sciences (Oku et al., 2004).

Chemosensitive Chlorophyll Derivatives

Studies on methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, which react with amines to form hemiaminal-type adducts, demonstrate their application in optical detection and analysis, showcasing their potential in sensor technology and environmental monitoring (Tamiaki et al., 2013).

Fluorinated Amines as Drug Building Blocks

Research on the synthesis of chiral alpha-difluoromethyl amines highlights their importance in drug design, where the incorporation of fluorine can enhance the bioavailability and efficacy of pharmaceuticals (Li and Hu, 2005).

Lipophilic Hydrogen Bond Donor Concept

The study on difluoromethyl groups in organic compounds examined their role as lipophilic hydrogen bond donors, which could inform the design of drugs with improved properties (Zafrani et al., 2017).

Novel Sulfonated Nanofiltration Membranes

Research on novel sulfonated thin-film composite nanofiltration membranes for dye treatment applications demonstrated the utility of incorporating sulfonated aromatic diamine monomers to enhance water flux and dye rejection, underscoring their relevance in water purification technologies (Liu et al., 2012).

Propiedades

IUPAC Name |

2-ethoxy-2,2-difluoro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO.ClH/c1-3-9-5(6,7)4-8-2;/h8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZGMWUNNMUVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)

![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)

![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)

![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)